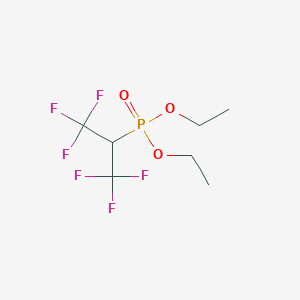
Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate is a fluorinated organophosphorus compound It is characterized by the presence of both diethyl phosphonate and hexafluoropropyl groups, making it a unique compound with distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate typically involves the reaction of diethyl phosphite with hexafluoropropylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Diethyl phosphite+Hexafluoropropylene oxide→Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific reaction temperatures and pressures can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluorinated groups under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It finds applications in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate involves its reactivity with various nucleophiles and electrophiles. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phosphite: A precursor in the synthesis of diethyl (1,1,1,3,3,3-hexafluoropropan-2-yl)phosphonate.
Hexafluoropropylene oxide: Another precursor used in the synthesis.
Tris(1,1,1,3,3,3-hexafluoropropan-2-yl)phosphite: A related compound with similar fluorinated groups.
Uniqueness
This compound is unique due to the presence of both diethyl phosphonate and hexafluoropropyl groups, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
80982-76-9 |
|---|---|
Formule moléculaire |
C7H11F6O3P |
Poids moléculaire |
288.12 g/mol |
Nom IUPAC |
2-diethoxyphosphoryl-1,1,1,3,3,3-hexafluoropropane |
InChI |
InChI=1S/C7H11F6O3P/c1-3-15-17(14,16-4-2)5(6(8,9)10)7(11,12)13/h5H,3-4H2,1-2H3 |
Clé InChI |
BCUYENLMBTVOQU-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C(F)(F)F)C(F)(F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


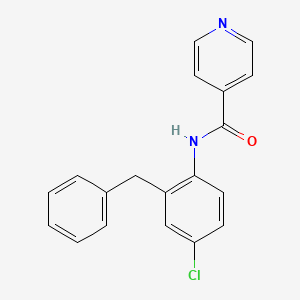
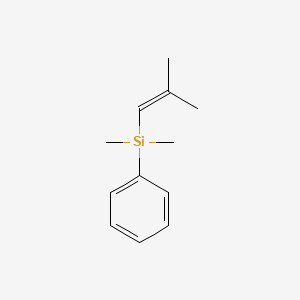
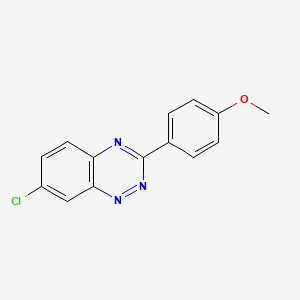

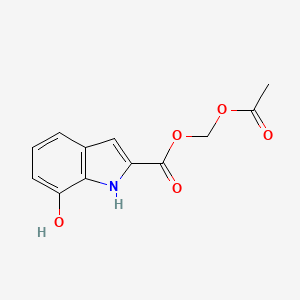
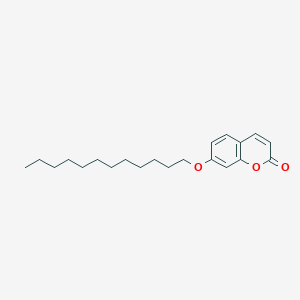
![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
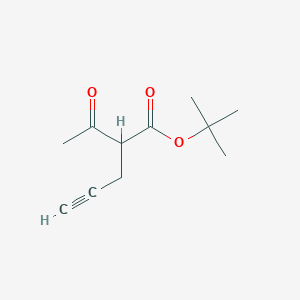
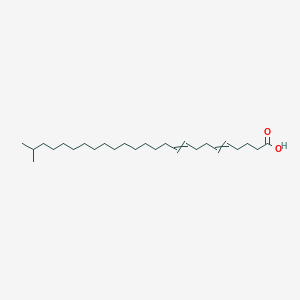

![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)
